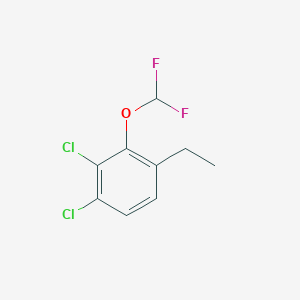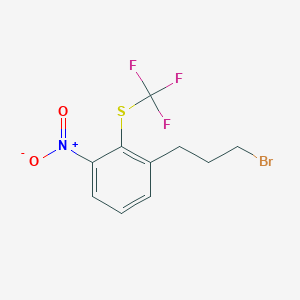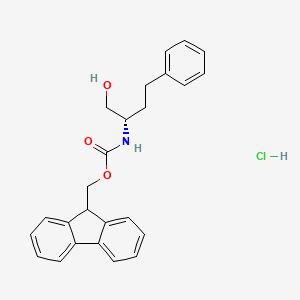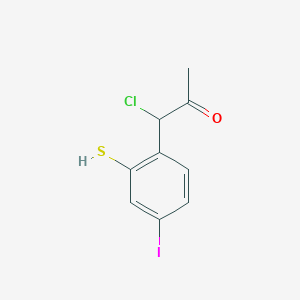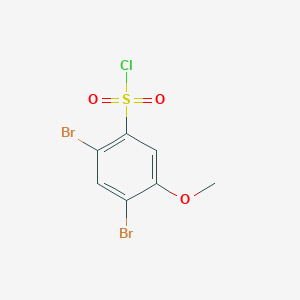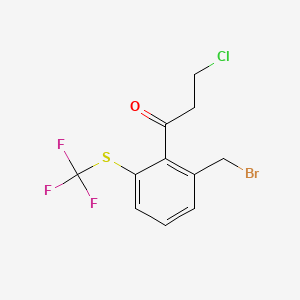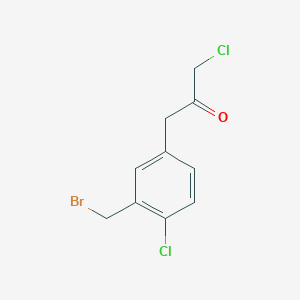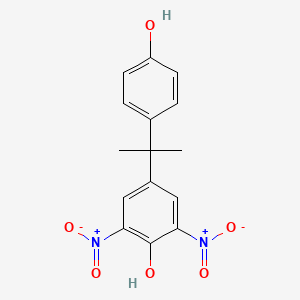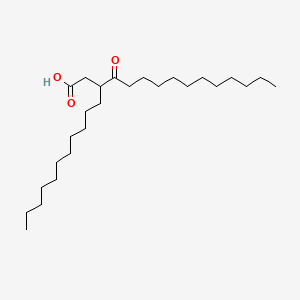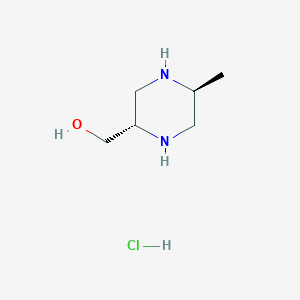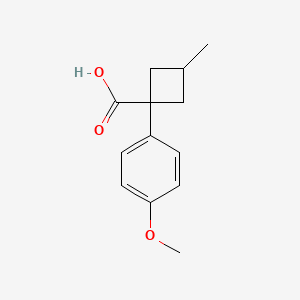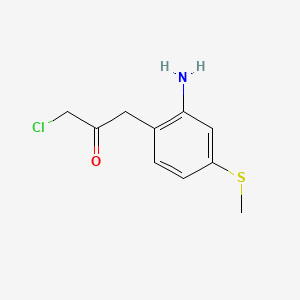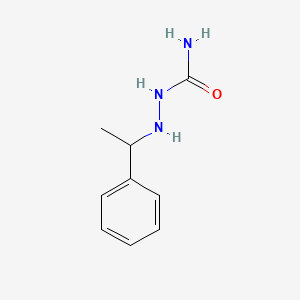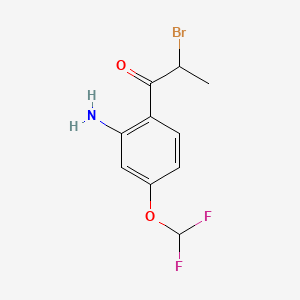
1-(2-Amino-4-(difluoromethoxy)phenyl)-2-bromopropan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Amino-4-(difluoromethoxy)phenyl)-2-bromopropan-1-one is an organic compound with the molecular formula C10H11BrF2NO2 It is a brominated derivative of a phenylpropanone structure, featuring an amino group and a difluoromethoxy substituent on the aromatic ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Amino-4-(difluoromethoxy)phenyl)-2-bromopropan-1-one typically involves the bromination of a precursor compound, such as 1-(2-Amino-4-(difluoromethoxy)phenyl)propan-2-one. The bromination reaction can be carried out using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a suitable solvent and catalyst. The reaction conditions, including temperature and reaction time, are optimized to achieve high yield and purity of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes with continuous monitoring and control of reaction parameters. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-Amino-4-(difluoromethoxy)phenyl)-2-bromopropan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding ketones or reduction to form alcohols.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate. Conditions typically involve polar solvents and mild heating.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Coupling Reactions: Palladium catalysts and boron reagents are used in the presence of bases like potassium carbonate.
Major Products Formed
Substitution Reactions: Products include substituted phenylpropanones with various functional groups.
Oxidation Reactions: Products include ketones and carboxylic acids.
Reduction Reactions: Products include alcohols and amines.
Coupling Reactions: Products include biaryl compounds and other complex organic molecules.
Applications De Recherche Scientifique
1-(2-Amino-4-(difluoromethoxy)phenyl)-2-bromopropan-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(2-Amino-4-(difluoromethoxy)phenyl)-2-bromopropan-1-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical processes. Detailed studies on its binding affinity and selectivity towards different targets are essential to understand its mode of action .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(2-Amino-4-(difluoromethoxy)phenyl)propan-2-one: A precursor compound with similar structural features but lacking the bromine atom.
1-(2-Amino-4-(difluoromethoxy)phenyl)-2-chloropropan-1-one: A chlorinated analogue with different reactivity and properties.
Uniqueness
1-(2-Amino-4-(difluoromethoxy)phenyl)-2-bromopropan-1-one is unique due to the presence of the bromine atom, which imparts distinct reactivity and potential for further functionalization. Its difluoromethoxy group enhances its lipophilicity and stability, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C10H10BrF2NO2 |
|---|---|
Poids moléculaire |
294.09 g/mol |
Nom IUPAC |
1-[2-amino-4-(difluoromethoxy)phenyl]-2-bromopropan-1-one |
InChI |
InChI=1S/C10H10BrF2NO2/c1-5(11)9(15)7-3-2-6(4-8(7)14)16-10(12)13/h2-5,10H,14H2,1H3 |
Clé InChI |
NNOUFJNBPNXIJY-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)C1=C(C=C(C=C1)OC(F)F)N)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


